Cas no 1225387-53-0 (1H-Pyrazol-5-amine)

1H-ピラゾール-5-アミンは、複素環式化合物の一種であり、ピラゾール骨格にアミン基が結合した構造を有する。この化合物は有機合成中間体として重要な役割を果たし、医薬品や農薬の開発において多用される。特に、その反応性の高さと多様な誘導体化の可能性が特徴で、精密な分子設計が求められる場面で優れた性能を発揮する。安定性に優れ、保管や取り扱いが比較的容易であるため、実験室規模から工業生産まで幅広く利用されている。また、生体適合性の面でも一定の評価を得ており、バイオ関連分野での応用も期待される。

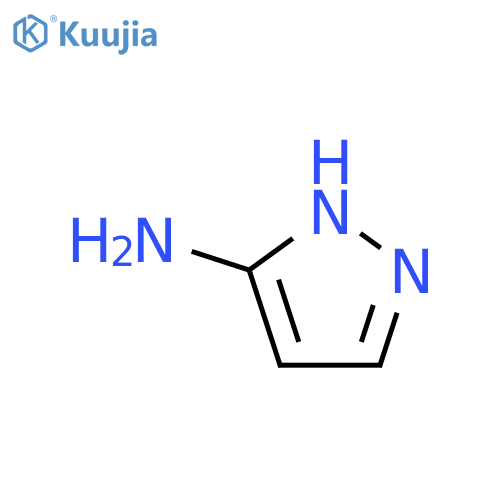

1H-Pyrazol-5-amine structure

商品名:1H-Pyrazol-5-amine

1H-Pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-5-amine

- 1H-Pyrazol-3-amine

- 3-Aminopyrazole

- 1H-Pyrazol-3-amine

- 1H-Pyrazole-5-amine

- 5-Amino-1H-pyrazole

- 5-aminopyrazole

- 1h-pyrazol-3-ylamine

- aminopyrazole

- 3-Amino-1H-pyrazole

- 3-Pyrazolamine

- 3-Aminopyrozole

- Pyrazol-3-ylamine

- 2H-pyrazol-3-ylamine

- 5-amino-pyrazole

- 1H-pyrazole-3-amine

- 2h-pyrazole-3-ylamine

- JVVRJMXHNUAPHW-UHFFFAOYSA-N

- pyrazole-3-ylamine

- 1h-pyrazol-3-amin

- 3-AMINOPYRAZOLE HYDROCHLORIDE

- Aminopyrazol

- amino-pyrazole

- amino pyrazole

- 1H-Pyrazolamine

- 3-amino pyrazole

- 3-amino-pyrazole

- 1h-pyrazole-imine

- 1H-5-py

- F0001-0657

- A15324

- Z240126818

- EINECS 217-338-1

- 3-amino-2H-pyrazole

- AM20090067

- PS-9369

- 3-Aminopyrazole, 98%

- SY005421

- 1820-80-0

- SY128689

- J-504847

- 3-AMINOPYRAZOL

- STK292780

- 1-H-Pyrazol-5-amine

- 3AX

- MFCD08700632

- BBL008564

- PB32063

- MFCD00005236

- 1H-5-pyrazolamine

- NSC 76122

- Q27453670

- InChI=1/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6

- CHEMBL3217770

- NSC76122

- BTB7URA7K8

- AKOS002657057

- PS-9370

- BCP27171

- Q-101973

- 114024-26-9

- A1859

- AC-4837

- DB-005278

- NSC-76122

- 3-amino-1H-pyrazol

- AKOS000163955

- AMY23077

- NS00025989

- J-504716

- J-504718

- DTXSID00171229

- STR03100

- EN300-27598

- 916420-28-5

- 1225387-53-0

- CS-D1141

- ALBB-004467

-

- インチ: 1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)

- InChIKey: JVVRJMXHNUAPHW-UHFFFAOYSA-N

- ほほえんだ: N1([H])C(=C([H])C([H])=N1)N([H])[H]

計算された属性

- せいみつぶんしりょう: 83.04830

- どういたいしつりょう: 83.048347172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 45.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- PSA: 54.70000

- LogP: 0.57310

1H-Pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H226915-10g |

1H-Pyrazol-5-amine |

1225387-53-0 | 10g |

$ 230.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QL554-20g |

1H-Pyrazol-5-amine |

1225387-53-0 | 98% | 20g |

194.0CNY | 2021-07-17 | |

| Chemenu | CM111329-500g |

1H-pyrazol-3-amine |

1225387-53-0 | 95%+ | 500g |

$318 | 2023-03-05 | |

| 1PlusChem | 1P009BAP-5g |

1H-PYRAZOL-5-AMINE |

1225387-53-0 | 98% | 5g |

$5.00 | 2023-12-25 | |

| 1PlusChem | 1P009BAP-25g |

1H-PYRAZOL-5-AMINE |

1225387-53-0 | 98% | 25g |

$18.00 | 2023-12-25 | |

| eNovation Chemicals LLC | Y1242583-5g |

1H-PYRAZOL-5-AMINE |

1225387-53-0 | 98% | 5g |

$55 | 2024-06-07 | |

| Aaron | AR009BJ1-100g |

1H-Pyrazol-5-amine |

1225387-53-0 | 98% | 100g |

$38.00 | 2025-01-23 | |

| A2B Chem LLC | AE33745-25g |

1H-PYRAZOL-5-AMINE |

1225387-53-0 | 98% | 25g |

$18.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065392-10g |

1H-Pyrazol-5-amine |

1225387-53-0 | 98% | 10g |

¥46.00 | 2024-08-09 | |

| Ambeed | A261982-5g |

3H-Pyrazol-3-amine |

1225387-53-0 | 98% | 5g |

$12.0 | 2025-03-16 |

1H-Pyrazol-5-amine 関連文献

-

Jiewen Chen,Jinhong Tian,Kangmei Wen,Qiwen Gao,Jie Shi,Xingang Yao,Ting Wu,Xiaodong Tang Org. Biomol. Chem. 2022 20 1652

-

Lepeng Chen,Ningning Lv,Qianqian Zhen,Zhongyan Chen,Jingyuan Ge,Jiuxi Chen Org. Chem. Front. 2022 9 1955

-

Elisabeth Bou-Petit,Arnau Plans,Nieves Rodríguez-Picazo,Antoni Torres-Coll,Cristina Puigjaner,Mercè Font-Bardia,Jordi Teixidó,Santiago Ramon y Cajal,Roger Estrada-Tejedor,José I. Borrell Org. Biomol. Chem. 2020 18 5145

-

Mohamed M. Hammouda,Hatem E. Gaffer,Khaled M. Elattar RSC Med. Chem. 2022 13 1150

-

Amir H. Nasiri,Krishna Saxena,Jan W. Bats,Hamid R. Nasiri,Harald Schwalbe Med. Chem. Commun. 2016 7 1421

1225387-53-0 (1H-Pyrazol-5-amine) 関連製品

- 1820-80-0(1H-pyrazol-5-amine)

- 16082-33-0(1H-Pyrazole-3,5-diamine)

- 916420-28-5(1H-Pyrazol-3-amine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量